molecular formula C11H9F3N2O2S2 B6622506 N-[5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-yl]methanesulfonamide

N-[5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-yl]methanesulfonamide

Cat. No.: B6622506
M. Wt: 322.3 g/mol
InChI Key: CPSQIUKOHSYLAC-UHFFFAOYSA-N
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Description

N-[5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-yl]methanesulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluorophenyl group, a thiazole ring, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-yl]methanesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable trifluorophenyl halide reacts with a nucleophile.

    Attachment of the Methanesulfonamide Moiety: The final step involves the sulfonation of the thiazole intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-yl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity, while the thiazole ring and methanesulfonamide moiety contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-[(2,3,4-difluorophenyl)methyl]-1,3-thiazol-2-yl]methanesulfonamide
  • N-[5-[(2,3,4-trifluorophenyl)methyl]-1,3-oxazol-2-yl]methanesulfonamide
  • N-[5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-yl]ethanesulfonamide

Uniqueness

N-[5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-yl]methanesulfonamide is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical and biological contexts compared to its analogs.

Properties

IUPAC Name

N-[5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2S2/c1-20(17,18)16-11-15-5-7(19-11)4-6-2-3-8(12)10(14)9(6)13/h2-3,5H,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSQIUKOHSYLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NC=C(S1)CC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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